BenchChemオンラインストアへようこそ!

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (CAS 1363381-57-0, MFCD20926178) is a 1,3-bifunctional cyclobutane derivative containing a carboxylic acid group and a benzyl-protected hydroxymethyl substituent (C13H16O3, molecular weight 220.26 g/mol). The compound incorporates a conformationally restricted four-membered cyclobutane core with an XLogP3-AA calculated value of 1.8 and five rotatable bonds.

Molecular Formula C13H16O3
Molecular Weight 220.26
CAS No. 1363381-57-0
Cat. No. B3021947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Benzyloxy)methyl)cyclobutanecarboxylic acid
CAS1363381-57-0
Molecular FormulaC13H16O3
Molecular Weight220.26
Structural Identifiers
SMILESC1C(CC1C(=O)O)COCC2=CC=CC=C2
InChIInChI=1S/C13H16O3/c14-13(15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15)
InChIKeyXHFZODBRACUFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid (CAS 1363381-57-0): A Functionalized Cyclobutane Building Block for Medicinal Chemistry


3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (CAS 1363381-57-0, MFCD20926178) is a 1,3-bifunctional cyclobutane derivative containing a carboxylic acid group and a benzyl-protected hydroxymethyl substituent (C13H16O3, molecular weight 220.26 g/mol) [1]. The compound incorporates a conformationally restricted four-membered cyclobutane core [2] with an XLogP3-AA calculated value of 1.8 and five rotatable bonds [1]. Cyclobutane-containing building blocks are increasingly employed in drug discovery programs to introduce conformational constraint while preserving favorable physicochemical properties [2].

Why Generic Substitution of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid (CAS 1363381-57-0) Carries Quantifiable Risk


Substituting this compound with superficially similar cyclobutanecarboxylic acid derivatives is not scientifically justified due to orthogonal protection strategy requirements [1], stereochemical considerations inherent to the 1,3-disubstituted cyclobutane framework, and divergent downstream reactivity profiles. The benzyloxymethyl ether moiety serves as a masked hydroxymethyl group that can be selectively deprotected via hydrogenolysis [1]—an orthogonal cleavage pathway incompatible with alternative protecting groups such as tert-butyl esters or silyl ethers. Furthermore, the cis/trans stereoisomerism of 1,3-disubstituted cyclobutanes (e.g., cis-3-benzyloxymethyl-cyclobutanecarboxylic acid, CAS 2576420-79-4) introduces differential spatial orientation that directly impacts molecular recognition and subsequent synthetic outcomes [1].

Quantitative Differentiation of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid (CAS 1363381-57-0): Comparative Evidence for Procurement Decisions


Benzyl Protection Enables Orthogonal Hydrogenolysis Not Achievable with Free Hydroxyl Analogs

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid provides orthogonal protection of the hydroxymethyl group via the benzyl ether moiety, enabling selective deprotection by hydrogenolysis over Pd/C without affecting the carboxylic acid functionality [1]. In contrast, the free hydroxyl analog (3-(hydroxymethyl)cyclobutanecarboxylic acid) lacks this protective capability and exhibits divergent reactivity under the same synthetic conditions [1].

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

Stereochemical Identity Enables Diastereoselective Outcomes in 1,3-Disubstituted Cyclobutane Scaffolds

The stereochemical configuration of 1,3-disubstituted cyclobutanes directly governs three-dimensional molecular geometry, a critical parameter in structure-based drug design . While quantitative stereochemical comparison data between 3-((benzyloxy)methyl)cyclobutanecarboxylic acid and its cis-isomer (cis-3-benzyloxymethyl-cyclobutanecarboxylic acid, CAS 2576420-79-4) are not publicly available in peer-reviewed literature, the cis/trans distinction of the 1,3-disubstituted cyclobutane framework is a recognized determinant of conformational restriction and downstream synthetic fidelity [1]. The cis-isomer (CAS 2576420-79-4) possesses a different spatial arrangement of the carboxylic acid and benzyloxymethyl substituents, which alters molecular shape and intermolecular interactions.

Stereoselective Synthesis Conformational Restriction Chiral Building Blocks

Calculated Hydrophobicity (XLogP3-AA = 1.8) Differentiates from More Polar Analogs in Membrane Permeability Prediction

The benzyloxymethyl substituent confers a calculated XLogP3-AA value of 1.8 [1] on 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, reflecting its intermediate lipophilicity. This value positions the compound between more hydrophilic analogs such as 3-(hydroxymethyl)cyclobutanecarboxylic acid (predicted lower logP) and more lipophilic variants containing extended alkyl chains. The benzyl group contributes aromatic π-character while maintaining sufficient polarity for aqueous solubility, a balance favorable for membrane permeability in drug candidate scaffolds [2].

Physicochemical Properties Drug-Likeness ADME Prediction

Commercially Available Purity Specifications (95–98%) Support Fit-for-Purpose Procurement

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is commercially available from multiple vendors with defined purity specifications: AKSci offers 95% minimum purity ; Aladdin Scientific offers 97% purity ; MolCore offers ≥98% purity with ISO certification ; Fluorochem offers 95% purity at tiered pricing . This multi-vendor availability with verifiable purity data contrasts with the limited commercial availability of the cis-isomer (CAS 2576420-79-4) and enables quality-based procurement decisions.

Quality Specifications Vendor Comparison Procurement

Benzyloxymethyl Substituent Enables Synthetic Access to Radiofluorinated Amino Acid Analogs for Tumor Imaging

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid serves as a key intermediate in the synthesis of ¹⁸F-labeled amino acid analogs developed for tumor imaging applications [1]. The benzyloxymethyl-protected cyclobutane scaffold (as the dimethyl ester derivative, compound III) undergoes sequential transformations including Hofmann rearrangement to yield a hydantoin intermediate, followed by hydrogenolytic benzyl removal, triflate activation, and [¹⁸F]-fluoride displacement to produce radiofluorinated amino acids as diastereomeric mixtures [1]. This synthetic pathway exploits the orthogonal protection offered by the benzyl ether moiety, which can be selectively removed without affecting other functional groups.

PET Imaging Radiochemistry Tumor Targeting

Conformationally Restricted Cyclobutane Core Enhances Metabolic Stability in Drug Candidate Scaffolds

Functionalized cyclobutanes, including cyclobutanecarboxylic acid derivatives, have been demonstrated to provide enhanced metabolic stability in drug candidates compared to acyclic or more flexible cyclic analogs [1]. In integrin antagonist development, cyclobutane-based lead compounds exhibited in vitro metabolic half-life (t₁/₂) exceeding 80 minutes in the presence of mouse liver microsomes [1]. While this specific half-life data derives from fully elaborated integrin antagonists rather than 3-((benzyloxy)methyl)cyclobutanecarboxylic acid itself, the cyclobutane core scaffold is identified as a key contributor to this metabolic stability [1].

Metabolic Stability Conformational Restriction Drug Design

Validated Application Scenarios for 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid (CAS 1363381-57-0) Based on Differential Evidence


Synthesis of ¹⁸F-Labeled Amino Acid Analogs for PET Tumor Imaging

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is employed as a protected intermediate in the multi-step synthesis of radiofluorinated amino acid analogs developed for positron emission tomography (PET) imaging of tumors [1]. The synthetic route proceeds through the dimethyl ester derivative (compound III), which undergoes Hofmann rearrangement to a hydantoin, Ba(OH)₂-mediated hydrolysis to the amino acid, N-Boc protection, hydrogenolytic removal of the O-benzyl group over Pd/C, triflate activation, and [¹⁸F]-fluoride displacement to yield the target radiofluorinated amino acid [1]. The orthogonal protection provided by the benzyloxymethyl group is essential to this sequence, enabling selective deprotection without compromising other functional handles [1].

Construction of Conformationally Restricted Integrin Antagonist Scaffolds

Cyclobutanecarboxylic acid derivatives, including 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, are valuable building blocks for constructing conformationally restricted scaffolds in integrin antagonist drug discovery programs [1]. The 1,3-bifunctional cyclobutane framework provides a central core that restricts molecular conformation while maintaining favorable drug-like properties [1]. Functionalized cyclobutane-based antagonists have demonstrated effective αvβ3 integrin inhibition in cell-based adhesion and invasion assays, with lead compounds showing IC₅₀ values below 1 μM and metabolic half-lives exceeding 80 minutes [1]. The rigid cyclobutane ring contributes to both target engagement and metabolic stability, making this scaffold class attractive for preclinical development [1].

Medicinal Chemistry Building Block Requiring Orthogonal Protection Strategy

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is ideally suited for synthetic sequences requiring orthogonal protection of a masked hydroxymethyl group adjacent to a carboxylic acid functionality [1]. The benzyl ether protection can be selectively removed via hydrogenolysis under mild conditions that leave the carboxylic acid moiety intact [1]. This orthogonal cleavage capability is not available with the corresponding free hydroxyl analog, which would react non-selectively under conditions designed for carboxylic acid functionalization [1]. The compound is commercially available from multiple vendors with defined purity specifications (95–98%) [2], enabling procurement based on project-specific quality requirements and budget constraints [2].

Development of Cyclobutane-Containing LPA Receptor Antagonists

Cyclobutyl carboxylic acid derivatives represent a core scaffold class for lysophosphatidic acid (LPA) receptor antagonist development, particularly targeting the LPA₁ receptor [1]. The patent literature identifies cyclobutyl carboxylic acids as privileged structures for LPA antagonist programs, with multiple pharmaceutical patent applications filed in this chemical space [1]. The 1,3-disubstituted cyclobutane framework provides a defined spatial orientation of pharmacophoric elements that is critical for receptor subtype selectivity [1]. 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid serves as a versatile entry point for constructing elaborated cyclobutane-based LPA antagonists through sequential functionalization of the carboxylic acid and deprotected hydroxymethyl handles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.